An In-Depth Technical Guide to 5-nitro-1H-indole-3-carboxylic acid (CAS No: 6958-37-8)
An In-Depth Technical Guide to 5-nitro-1H-indole-3-carboxylic acid (CAS No: 6958-37-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-nitro-1H-indole-3-carboxylic acid, a key heterocyclic building block in medicinal chemistry and materials science. The Chemical Abstracts Service (CAS) number for this compound is 6958-37-8 .[1][2][3][4] This document details its chemical and physical properties, outlines robust synthetic protocols, and explores its diverse applications, with a particular focus on its emerging role in oncology. Furthermore, this guide provides essential information on the characterization and safe handling of this compound, serving as a vital resource for laboratory professionals.
Introduction
Indole and its derivatives are fundamental scaffolds in a vast array of biologically active compounds and approved pharmaceuticals. The introduction of a nitro group onto the indole ring, as seen in 5-nitro-1H-indole-3-carboxylic acid, significantly modulates its electronic properties, enhancing its utility as a versatile synthetic intermediate.[5] This modification opens avenues for the synthesis of novel compounds with potential therapeutic applications, including anti-inflammatory, antioxidant, and antitumor activities.[6] This guide aims to provide a detailed exploration of this valuable compound, from its synthesis to its application, to empower researchers in their scientific endeavors.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 5-nitro-1H-indole-3-carboxylic acid is paramount for its effective use in research and development.
| Property | Value | Source |
| CAS Number | 6958-37-8 | [1][3][7] |
| Molecular Formula | C₉H₆N₂O₄ | [1][2] |
| Molecular Weight | 206.15 g/mol | [3] |
| Appearance | Light brown to brown solid | [3] |
| Melting Point | 276-278 °C (decomposition) | [6][7] |
| Boiling Point (Predicted) | 520.8 ± 30.0 °C | [6][7] |
| Density (Predicted) | 1.632 ± 0.06 g/cm³ | [6][7] |
| pKa (Predicted) | 3.38 ± 0.30 | [6][7] |
| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol and dimethylformamide. | [6] |
Synthesis of 5-nitro-1H-indole-3-carboxylic acid
The synthesis of 5-nitro-1H-indole-3-carboxylic acid can be approached through several strategic routes. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities. Below are two common and reliable synthetic protocols.
Method 1: Direct Nitration of Indole-3-carboxylic acid
This method involves the electrophilic nitration of the readily available indole-3-carboxylic acid. The nitro group is directed to the 5-position of the indole ring.
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Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel.
-
Dissolution: Dissolve indole-3-carboxylic acid in a suitable acidic solvent, such as sulfuric acid, under controlled temperature conditions (e.g., an ice bath to maintain 0-5 °C).
-
Nitrating Agent: Slowly add a nitrating agent, such as a mixture of nitric acid and sulfuric acid, dropwise to the stirred solution. The temperature should be carefully monitored and maintained throughout the addition to prevent over-nitration and side reactions.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture over crushed ice to precipitate the product.
-
Isolation and Purification: Collect the crude product by filtration, wash thoroughly with cold water to remove any residual acid, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure 5-nitro-1H-indole-3-carboxylic acid.
Method 2: Hydrolysis of 1-(5-nitro-3-indolyl)-2,2,2-trifluoroethanone
This alternative two-step approach involves the initial formation of a trifluoroethanone derivative followed by hydrolysis to yield the desired carboxylic acid. This method can offer advantages in terms of yield and purity.
-
Starting Material: Begin with 1-(5-nitro-3-indolyl)-2,2,2-trifluoroethanone.
-
Hydrolysis: Dissolve the starting material in a 40% aqueous sodium hydroxide (NaOH) solution.
-
Heating: Heat the reaction mixture to 60 °C and stir for approximately 3 hours.[3]
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Cooling and Acidification: After the reaction is complete, cool the mixture to 0 °C in an ice bath. Slowly add a 1N hydrochloric acid (HCl) solution to acidify the mixture to a pH of approximately 3, which will precipitate the product.[3]
-
Isolation: Collect the precipitate by filtration and wash the filter cake with water.[3]
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Drying: Dry the collected solid to obtain 5-nitro-1H-indole-3-carboxylic acid as a brown solid.[3]
Characterization
Proper characterization is essential to confirm the identity and purity of the synthesized 5-nitro-1H-indole-3-carboxylic acid. The following spectroscopic techniques are typically employed:
-
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum will show characteristic signals for the aromatic protons on the indole ring and the carboxylic acid proton. The acidic proton of the carboxylic acid typically appears as a broad singlet at a downfield chemical shift (around 12 ppm).
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will display distinct peaks for each unique carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid group (typically in the range of 165-185 ppm).
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IR (Infrared) Spectroscopy: The IR spectrum is particularly useful for identifying the functional groups present. Key absorptions include a broad O-H stretch from the carboxylic acid (typically 2500-3300 cm⁻¹), a strong C=O stretch (around 1690-1760 cm⁻¹), and characteristic bands for the nitro group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹).[8][9]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. For 5-nitro-1H-indole-3-carboxylic acid, the expected molecular ion peak [M+H]⁺ would be observed at m/z 207.[3]
Applications in Research and Drug Development
5-nitro-1H-indole-3-carboxylic acid serves as a valuable building block for the synthesis of more complex molecules with a wide range of biological activities.[5]
Anticancer Drug Discovery
A significant area of application for derivatives of 5-nitro-1H-indole-3-carboxylic acid is in the development of novel anticancer agents. The indole scaffold is a well-established "privileged structure" in medicinal chemistry, and the nitro group can be a key pharmacophore or a handle for further chemical modifications.
For instance, various indole derivatives have shown promise as potent antitumor agents.[10] Research has indicated that certain indole compounds can induce apoptosis in cancer cells.
Intermediate in Organic Synthesis
Beyond its direct biological applications, 5-nitro-1H-indole-3-carboxylic acid is a versatile intermediate for the synthesis of a wide range of heterocyclic compounds.[6] The carboxylic acid and nitro functionalities provide reactive sites for various chemical transformations, allowing for the construction of complex molecular architectures.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[6]
-
Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[7][11] Avoid contact with skin and eyes.[11] Do not ingest.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11] Keep away from strong oxidizing agents.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Hazard Statements (General for related compounds):
-
May be harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.[7]
Precautionary Statements (General for related compounds):
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
-
Wear protective gloves/protective clothing/eye protection/face protection.
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If skin irritation occurs: Get medical advice/attention.
Conclusion
5-nitro-1H-indole-3-carboxylic acid is a compound of significant interest to the scientific community, particularly those involved in medicinal chemistry and drug discovery. Its straightforward synthesis, coupled with the reactivity of its functional groups, makes it a valuable building block for creating novel molecules with diverse biological activities. The growing body of research highlighting the anticancer potential of its derivatives underscores the importance of further investigation into this versatile scaffold. This guide provides a foundational understanding of its properties, synthesis, and applications, intended to facilitate and inspire future research in this exciting area.
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